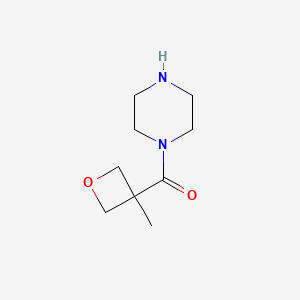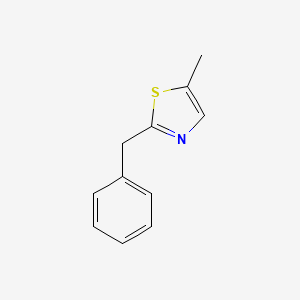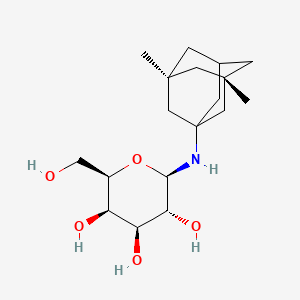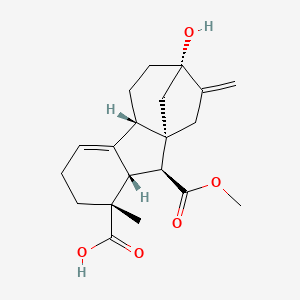![molecular formula C11H19NO5S B13863775 N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester (Mixture of Diastereomers) is a synthetic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a carboxypropyl group, and an ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine, which is a naturally occurring amino acid.
Acetylation: The L-cysteine undergoes acetylation to introduce the acetyl group.
Carboxypropylation: The acetylated cysteine is then reacted with a carboxypropylating agent to introduce the carboxypropyl group.
Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetyl or carboxypropyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce thiols.
Wissenschaftliche Forschungsanwendungen
N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling.
Pathways: It can modulate pathways related to oxidative stress, inflammation, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine (NAC): A well-known antioxidant and precursor to glutathione.
S-Carboxymethyl-L-cysteine: Used in the treatment of respiratory disorders.
L-Cysteine Ethyl Ester: A derivative of L-cysteine with enhanced bioavailability.
Uniqueness
N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its deuterium-labeled acetyl group (d3) can be particularly useful in tracing studies and metabolic research.
Eigenschaften
Molekularformel |
C11H19NO5S |
|---|---|
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
(2S)-3-(3-ethoxy-2-methyl-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-11(16)7(2)5-18-6-9(10(14)15)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7?,9-/m1/s1/i3D3 |
InChI-Schlüssel |
ATCRJIDPUIPCAG-CVNATAOXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](CSCC(C)C(=O)OCC)C(=O)O |
Kanonische SMILES |
CCOC(=O)C(C)CSCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



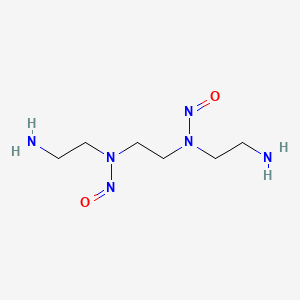
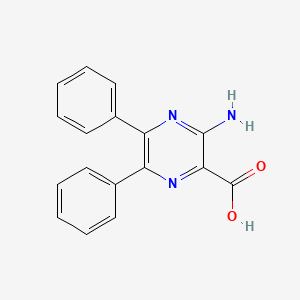
![N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester](/img/structure/B13863737.png)
![4-[2-(3-Nitrophenyl)ethyl]morpholine](/img/structure/B13863745.png)
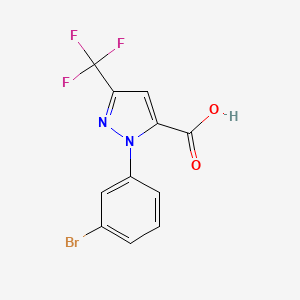
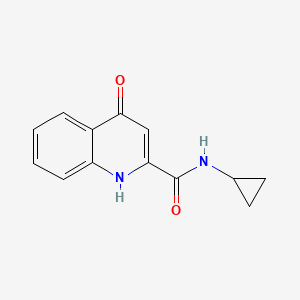

![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)
